(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid
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Overview
Description
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is an organic compound characterized by the presence of a hydroxyl group attached to a pyridine ring and an acrylic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both pyridine and acrylic acid, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid typically involves the reaction of 6-hydroxypyridine with acrylic acid under specific conditions. One common method is the use of a base-catalyzed reaction where 6-hydroxypyridine is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-pyridylacrylic acid.
Reduction: Formation of 3-(6-hydroxypyridin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridylacrylic acids depending on the nucleophile used.
Scientific Research Applications
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(6-Hydroxypyridin-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and acrylic acid moiety allow the compound to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: Similar in structure but lacks the pyridine ring.
6-Hydroxypyridine: Contains the pyridine ring but lacks the acrylic acid moiety.
3-(Pyridin-3-yl)acrylic acid: Similar but without the hydroxyl group on the pyridine ring.
Uniqueness
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is unique due to the combination of the hydroxyl group, pyridine ring, and acrylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(E)-3-(6-Hydroxypyridin-3-YL)acrylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a pyridine ring substituted with a hydroxyl group and an acrylic acid moiety. Its synthesis typically involves the reaction of 6-hydroxypyridine derivatives with acrylic acid under specific conditions, often yielding moderate to high purity and yield.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- In vitro studies demonstrated that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
2. Anticancer Activity
The compound has shown promising anticancer properties in various cancer cell lines. In a study assessing its effects on human cancer cells, this compound was found to induce apoptosis and inhibit cell proliferation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation | |
HeLa | 10 | Cell cycle arrest at G2/M phase | |
A549 | 12 | Inhibition of angiogenesis |
3. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies using macrophage cell lines showed a reduction in TNF-alpha and IL-6 production upon treatment with the compound.
Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment | Reference |
---|---|---|---|
TNF-alpha | 500 | 100 | |
IL-6 | 300 | 50 |
Case Studies
Case Study 1: Leishmanicidal Activity
In a study focused on leishmaniasis, this compound derivatives were evaluated for their leishmanicidal activity against Leishmania donovani. The results indicated that certain derivatives exhibited significant leishmanicidal effects, suggesting potential for therapeutic applications in treating this disease .
Case Study 2: Diabetes Management
Another study explored the potential of this compound in managing diabetes by inhibiting aldose reductase, an enzyme implicated in diabetic complications. The results showed that derivatives of this compound significantly reduced sorbitol accumulation in human red blood cells under hyperglycemic conditions, indicating its potential as an anti-diabetic agent .
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12)/b4-2+ |
InChI Key |
GPGCFLDKCNSBSH-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=O)NC=C1/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.